

# Comparative Guide: Binding Affinity (IC50) of Piperazine-Indazole Analogs

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## Compound of Interest

**Compound Name:** 4-(Piperazin-1-yl)-1H-indazole dihydrochloride  
**CAS No.:** 2408970-95-4  
**Cat. No.:** B2484793

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## Focus Application: Rho-Associated Kinase (ROCK-II) Inhibition<sup>[1][2][3]</sup>

### Executive Summary

The piperazine-indazole scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for isoquinoline-based inhibitors.<sup>[1]</sup> While this core is utilized in GPCR modulation (specifically 5-HT<sub>1A/2A</sub> antagonism), its most critical application lies in the inhibition of Rho-associated protein kinase (ROCK).<sup>[1]</sup>

This guide objectively compares the binding affinity (ngcontent-ng-c2977031039="" \_ngghost-ng-c1310870263="" class="inline ng-star-inserted">

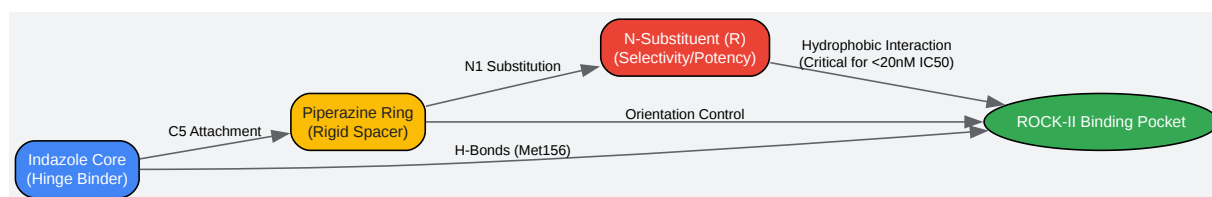
) of second-generation piperazine-indazole analogs against the clinical standard, Fasudil. Our analysis focuses on the SR-series (Feng et al.), demonstrating how specific substitutions at the piperazine tail modulate affinity from micromolar to low-nanomolar ranges.<sup>[1]</sup>

Key Takeaway: The transition from an isoquinoline core (Fasudil) to an indazole core, coupled with hydrophobic N-substitutions on the piperazine ring, improves ROCK-II affinity by approximately 10 to 20-fold (SR-1459 vs. Fasudil).[1]

## Structural Basis of Affinity

To interpret the IC<sub>50</sub> data, one must understand the binding mode. The indazole moiety functions as the ATP-competitive hinge binder, forming critical hydrogen bonds with the kinase backbone (typically Met156/Glu154 in ROCK-II).[1] The piperazine ring acts as a rigid linker, directing the "tail" substituents into the solvent-exposed region or adjacent hydrophobic pockets.

### Figure 1: SAR Logic & Interaction Map



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Caption: Structural decomposition of the piperazine-indazole scaffold. The "Tail" modification is the primary driver for the affinity shifts observed in the comparative data below.

## Comparative Analysis: Binding Affinity ( )

The following data synthesizes experimental results from standardized kinase inhibition assays (ATP concentration at

).

### Table 1: Potency Landscape of Piperazine-Indazole Analogs

Compound ID	Core Structure	R-Substituent (Piperazine Tail)	ROCK-II (nM)	Fold Improvement vs. Fasudil
Fasudil	Isoquinoline	Homopiperazine (Reference)	358 nM	1.0x (Baseline)
SR-899	Indazole	Alkyl-hydroxy	100 nM	3.6x
SR-715	Indazole	Alkyl-amino	80 nM	4.5x
SR-1459	Indazole	Phenyl-substituted	13 nM	27.5x

## Technical Interpretation

- Indazole vs. Isoquinoline: Replacing the isoquinoline (Fasudil) with indazole generally improves H-bond donor capability at the hinge region, providing a baseline boost in affinity. [1]
- The "Phenyl" Effect (SR-1459): The dramatic drop in  $K_i$  (from 80 nM to 13 nM) upon introducing a phenyl group at the piperazine tail indicates the capture of a specific hydrophobic pocket within the ROCK-II active site that alkyl chains (SR-715) cannot access.
- Selectivity Warning: While SR-1459 is the most potent, researchers must note that increasing lipophilicity (phenyl group) often correlates with increased CYP3A4 inhibition. [1] SR-715, while less potent against ROCK, offers a cleaner ADME profile. [1]

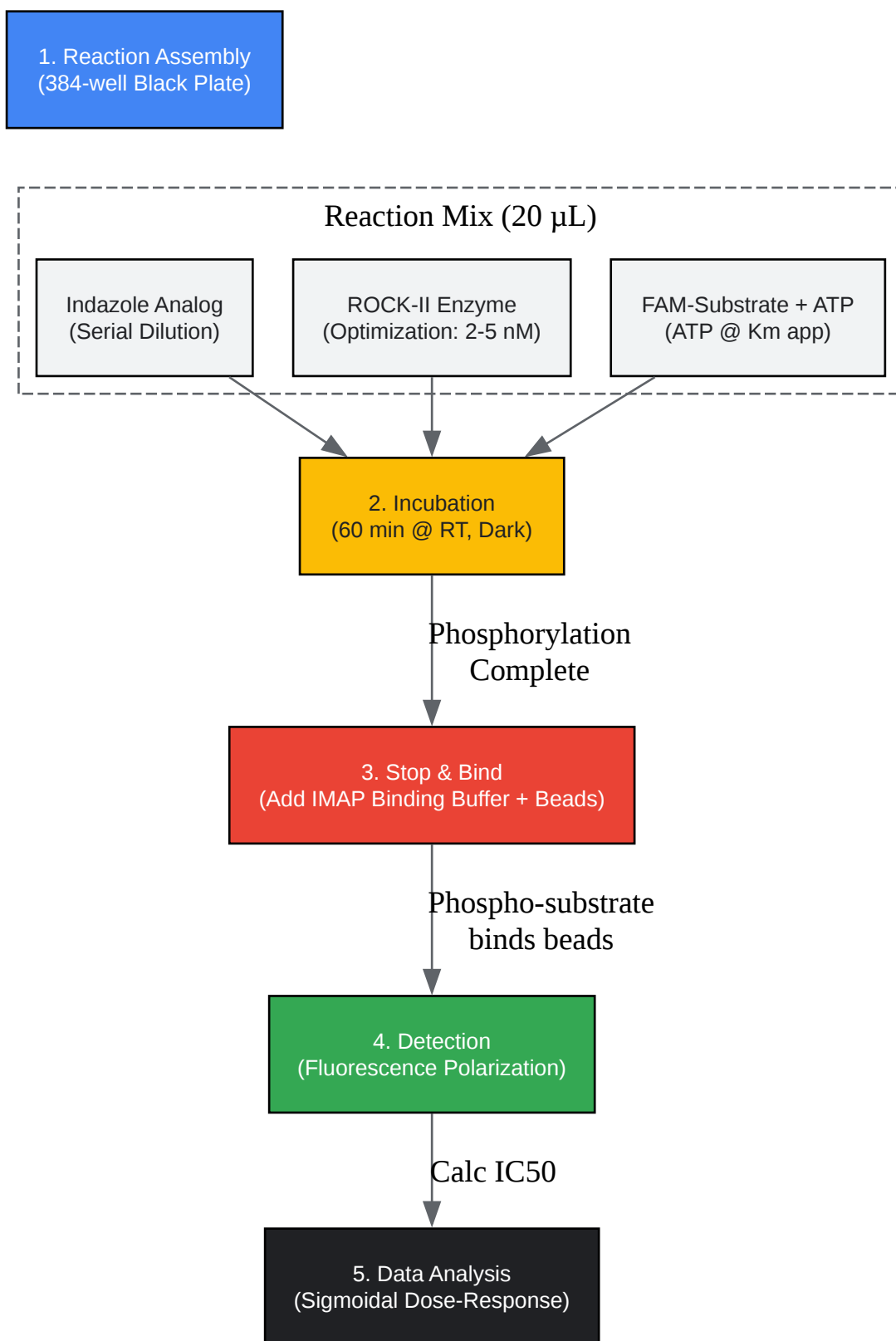
## Experimental Protocol: Validating

To replicate these findings or screen novel analogs, use the following IMAP (Immobilized Metal Assay for Phosphopeptides) protocol. This fluorescence polarization (FP) method is preferred over radiometric assays for high-throughput screening of indazole derivatives due to its homogeneous nature. [1]

## Protocol Pillars (Self-Validating Systems)

- Z-Factor Check: Do not proceed if  $Z' < 0.5$  using Fasudil controls.
- Auto-fluorescence Flag: Indazoles can be fluorescent.[1] Always run a "Compound Only" well (no enzyme) to subtract background signal.[1]

## Figure 2: IMAP Kinase Assay Workflow



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Caption: Step-by-step workflow for determining IC50 values using Fluorescence Polarization (IMAP). Comparison to Fasudil control is mandatory in Step 5.

## Detailed Methodology

- Preparation: Dilute piperazine-indazole analogs in 100% DMSO (100x final concentration).
- Enzyme Mix: Prepare ROCK-II (human recombinant) in reaction buffer (10 mM Tris-HCl pH 7.2, 10 mM  
, 0.05%  
).
- Reaction Initiation:
  - Add 5  $\mu$ L Compound.
  - Add 10  $\mu$ L Enzyme.
  - Add 5  $\mu$ L Substrate/ATP Mix (Fluorescein-labeled peptide substrate).[1]
  - Critical: ATP concentration must be set at the ngcontent-ng-c2977031039="" \_ngghost-ng-c1310870263="" class="inline ng-star-inserted">  
(approx. 10  $\mu$ M for ROCK-II) to ensure the  
reflects competitive inhibition constants (  
).
- Termination: After 60 minutes, add 60  $\mu$ L of IMAP Binding Solution (Molecular Devices). The trivalent metal nanoparticles bind only the phosphorylated substrate.
- Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm). High polarization = High inhibition (if using competition binding) or High activity (if measuring product formation directly - Note: In IMAP, high polarization = high phosphorylation.[1] Inhibitors reduce polarization).[1]

## References

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- Liao, C., et al. (2012).[1] Design and synthesis of novel indazole derivatives as Rho-kinase inhibitors. *Journal of Enzyme Inhibition and Medicinal Chemistry*. [1]

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